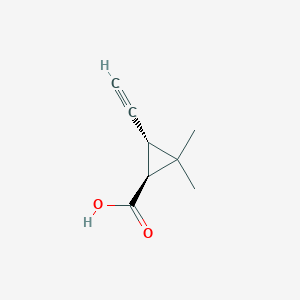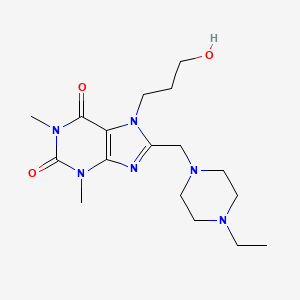
3-Amino-3-methylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-methylpent-4-enoic acid is a compound that is closely related to various amino acids and their derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer some information about the compound . For instance, the synthesis and study of related compounds such as 2-amino-3-methylpent-4-enoic acid and its stereoisomers , as well as 4-amino-3-hydroxy-2-methylpentanoic acids , offer a glimpse into the structural and stereochemical complexity of these types of molecules.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including asymmetric Claisen rearrangement , crotylboration , and other multi-step synthetic routes . For example, the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor for deuterium-labelled peptides, was achieved in three steps from 3-chlorobut-1-yne . These methods highlight the importance of stereochemistry in the synthesis of amino acid derivatives and the potential approaches that could be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of amino acid derivatives is crucial for their biological activity and interaction with enzymes. The action of enzymes such as L-aminoacylase and L-amino acid oxidase on stereoisomers of 2-amino-3-methylpent-4-enoic acid resulted in the isolation of stereochemically pure compounds . Additionally, the determination of the stereochemistry of 4-amino-3-hydroxy-2-methylpentanoic acid in marine toxins and the structural investigation of related enoic acids provide insights into the molecular configurations that are important for the activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involving amino acid derivatives are diverse and can lead to various biologically active compounds. The enzymatic hydrolysis and oxidation of stereoisomers of 2-amino-3-methylpent-4-enoic acid , as well as the synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid , demonstrate the reactivity of these molecules. The conversion of these compounds into other substances, such as L-alloisoleucine and (R)-2-methylbutan-1-ol , further illustrates the versatility of chemical reactions involving amino acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. The high optical purity of synthesized amino acid derivatives and the characterization of their crystal structures provide valuable information about their physical properties. The intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the stability and behavior of these compounds . Understanding these properties is essential for the development of new compounds with desired biological activities.
Wissenschaftliche Forschungsanwendungen
Agricultural and Medical Product Production
Compounds related to 3-Amino-3-methylpent-4-enoic acid, such as 3- and 4-amino-1,2,4-triazoles, have found extensive use in agricultural and medical product production. These compounds are key raw materials in the fine organic synthesis industry, contributing to the development of pesticides, pharmaceuticals, dyes, and corrosion inhibitors. Their versatility also extends to the creation of analytical and flotation reagents, heat-resistant polymers, and products with fluorescent properties, demonstrating the potential for this compound in similar applications (Nazarov et al., 2021).
Food Flavour Enhancement
The synthesis and breakdown pathways of branched aldehydes derived from amino acids, including structures similar to this compound, play a crucial role in developing flavors for both fermented and non-fermented food products. This underscores the compound's potential in food science, particularly in flavor enhancement and food quality improvement (Smit et al., 2009).
Synthesis and Transformation of β-Amino Acid Derivatives
β-Amino acid derivatives, including cyclic variants, are of significant interest in drug research due to their biological relevance. The application of metathesis reactions in synthesizing and transforming these derivatives highlights the importance of compounds like this compound in medicinal chemistry. These methodologies offer routes to densely functionalized derivatives, suggesting potential in the development of novel therapeutics (Kiss et al., 2018).
Environmental and Analytical Applications
Amino acids and their derivatives play a critical role in environmental sciences and analytical chemistry. Their applications range from the development of chiral derivatizing agents for enantioseparation in liquid chromatography to the study of degradation processes of environmental pollutants. This diversity indicates the broad applicability of this compound in research and industry, from improving analytical methodologies to addressing environmental challenges (Batra & Bhushan, 2014).
Eigenschaften
IUPAC Name |
3-amino-3-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(2,7)4-5(8)9/h3H,1,4,7H2,2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVVVDYASSREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533145.png)


![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)




![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)
![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)
![4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile](/img/structure/B2533165.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)